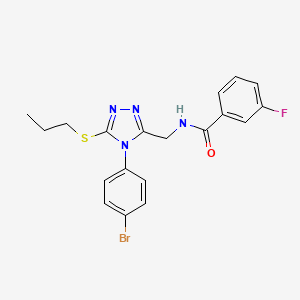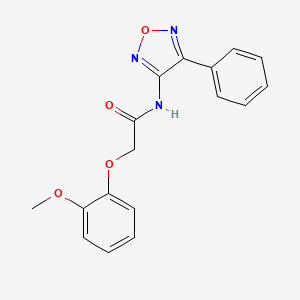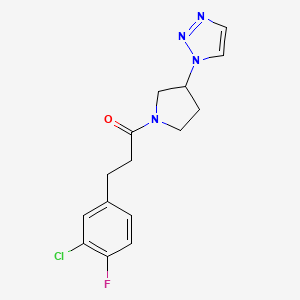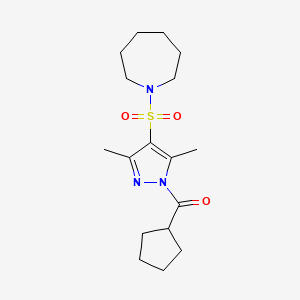
1H-1,3-Benzodiazol-5-sulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3-benzodiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol . It is a derivative of benzodiazole, featuring a sulfonyl fluoride group at the 5-position.
Wissenschaftliche Forschungsanwendungen
1H-1,3-benzodiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
In terms of anticancer activity, benzimidazoles have been found to interact with various targets in cancer cells . The specific mode of action can vary depending on the specific benzimidazole compound and its substitutions . Some benzimidazoles have been found to inhibit the proliferation of cancer cells, while others have been found to induce apoptosis .
The pharmacokinetics of benzimidazoles can also vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the benzimidazole and any substitutions it may have .
The action of benzimidazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the benzimidazole, which can in turn influence its absorption and distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-benzodiazole-5-sulfonyl fluoride typically involves the reaction of 1H-1,3-benzodiazole with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of chlorosulfonic acid followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1H-1,3-benzodiazole-5-sulfonyl fluoride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,3-benzodiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with 1H-1,3-benzodiazole-5-sulfonyl fluoride include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving 1H-1,3-benzodiazole-5-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,3-benzodiazole-5-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride: Contains an additional oxo group, altering its chemical properties and reactivity.
Uniqueness
1H-1,3-benzodiazole-5-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the sulfonyl fluoride group provides distinct chemical properties, making it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
3H-benzimidazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJUHTRWDHIHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2552370.png)
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)




![(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)
![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2552381.png)



![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide](/img/structure/B2552387.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
